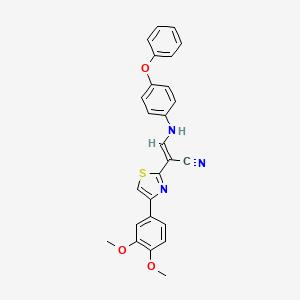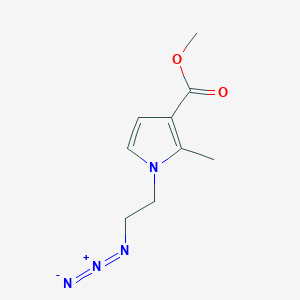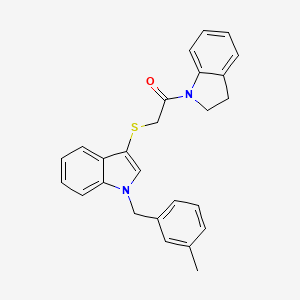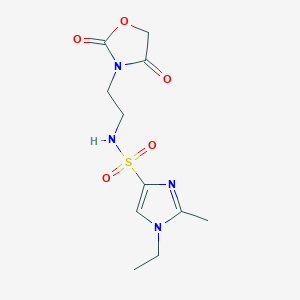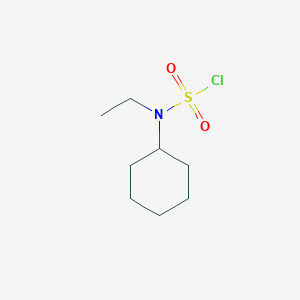
Cyclohexyl(ethyl)sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Selective Hydrogenation of Phenol to Cyclohexanone
Cyclohexanone is a crucial intermediate in the production of polyamides in the chemical industry. A study introduced a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which demonstrated high activity and selectivity for cyclohexanone formation from phenol under atmospheric pressure of hydrogen in aqueous media. This process achieved conversion rates of 99% with selectivity over 99%, showcasing the catalyst's effectiveness under mild conditions and without additives (Wang et al., 2011).
Synthesis of Optically Active Antisepsis Agents
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) represents a significant development in antisepsis treatment. Two efficient synthetic methods were developed for its production, showcasing its application as a novel small molecule that selectively inhibits Toll-like receptor 4-mediated signaling. This compound demonstrates protective effects in mouse models of endotoxin shock, inhibiting inflammatory mediators and showing quick onset of action, which is beneficial for post-treatment scenarios (Yamada et al., 2006).
Therapeutic Effects in Endotoxin Shock Model
Further research on TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) elucidated its therapeutic effects in a mouse model of endotoxin shock. It was found to inhibit the production of various inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukins when administered both before and after lipopolysaccharide challenge, significantly increasing survival rates. This highlights its potential as a treatment for sepsis (Sha et al., 2007).
Alternating Copolymerization with Carbon Dioxide
Cyclohexene oxide's copolymerization with carbon dioxide was catalyzed by chromium complexes with salalen ligands, revealing a highly active catalytic system under atmospheric pressure of CO2. This method produced copolymers with almost perfectly alternating structures, demonstrating a novel approach for utilizing cyclohexene oxide in polymer synthesis, which can contribute to developing sustainable materials (Nakano et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, Cyclohexyl chloride, suggests that it is a flammable liquid and vapor. It is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Cyclohexyl(ethyl)sulfamoyl chloride is a chemical compound that belongs to the class of sulfonamides . The primary targets of sulfonamides are bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid . Folic acid is essential for bacterial growth and reproduction, making it a crucial target for antibacterial drugs .
Mode of Action
Cyclohexyl(ethyl)sulfamoyl chloride, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This enzyme is involved in the synthesis of folic acid, a vital component for bacterial DNA replication . By inhibiting this enzyme, Cyclohexyl(ethyl)sulfamoyl chloride prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and reproduction .
Biochemical Pathways
The action of Cyclohexyl(ethyl)sulfamoyl chloride affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, inhibiting DNA synthesis and ultimately leading to bacterial death .
Result of Action
The result of the action of Cyclohexyl(ethyl)sulfamoyl chloride is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, it leads to bacterial death .
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCOXLJAUYXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

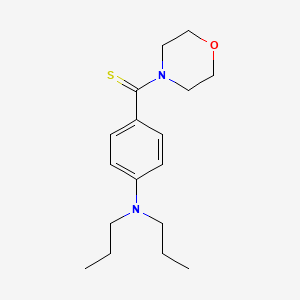

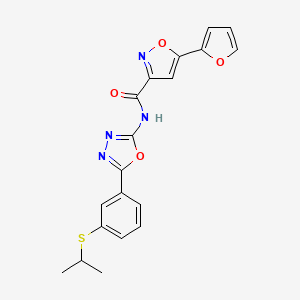
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![7-(3,4-dimethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2715460.png)
